Prop-1-ene-2-sulfonyl chloride
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Overview
Description
Prop-1-ene-2-sulfonyl chloride: is an organosulfur compound with the molecular formula C3H5ClO2S . It is a sulfonyl chloride derivative of propene, characterized by the presence of a sulfonyl chloride group attached to the second carbon of the propene chain. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Prop-1-ene-2-sulfonyl chloride can be synthesized through the reaction of sodium prop-1-ene-2-sulfonate with thionyl chloride . The reaction is typically carried out by adding thionyl chloride dropwise to a solution of sodium prop-1-ene-2-sulfonate at room temperature, followed by heating the mixture to 65°C under a nitrogen atmosphere for one hour .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of thionyl chloride in excess ensures complete conversion of the sulfonate to the sulfonyl chloride.
Chemical Reactions Analysis
Types of Reactions: Prop-1-ene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation to form sulfonic acids and reduction to form sulfinic acids.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile.
Catalysts: Lewis acids such as aluminum chloride and boron trifluoride.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
Prop-1-ene-2-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and drug intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants
Mechanism of Action
The mechanism of action of prop-1-ene-2-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate in the synthesis of more complex molecules .
Comparison with Similar Compounds
Prop-2-ene-1-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group attached to the first carbon.
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon chain.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with a benzene ring.
Uniqueness: Prop-1-ene-2-sulfonyl chloride is unique due to its specific structure, which allows for selective reactions at the second carbon of the propene chain.
Properties
IUPAC Name |
prop-1-ene-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO2S/c1-3(2)7(4,5)6/h1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTDOMOVYBJFSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874009-75-3 |
Source
|
Record name | prop-1-ene-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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